molecular formula C8H8Br2O B3031478 2,4-Dibromo-3,5-dimethylphenol CAS No. 38730-39-1

2,4-Dibromo-3,5-dimethylphenol

Cat. No.: B3031478
CAS No.: 38730-39-1
M. Wt: 279.96 g/mol
InChI Key: FXZIOLSEICIRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-3,5-dimethylphenol is an organic compound with the molecular formula C8H8Br2O. It is a brominated phenol derivative characterized by the presence of two bromine atoms and two methyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,5-dimethylphenol typically involves the bromination of 3,5-dimethylphenol. The reaction is carried out by treating 3,5-dimethylphenol with bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and bromine concentration, are carefully controlled to ensure selective bromination at the 2 and 4 positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,5-dimethylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated phenol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include 3,5-dimethylphenol and other hydrogenated derivatives.

Scientific Research Applications

2,4-Dibromo-3,5-dimethylphenol has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biochemistry: It is employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,5-dimethylphenol involves its interaction with specific molecular targets. The bromine atoms and phenolic group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it interacts with nucleophiles to form new chemical bonds. Additionally, the phenolic group can undergo oxidation or reduction, leading to the formation of various derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: Similar structure but lacks the methyl groups.

    3,5-Dibromophenol: Similar structure but lacks the methyl groups.

    2,4-Dimethylphenol: Similar structure but lacks the bromine atoms.

Uniqueness

2,4-Dibromo-3,5-dimethylphenol is unique due to the presence of both bromine atoms and methyl groups, which confer distinct chemical properties and reactivity. The combination of these substituents enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2,4-dibromo-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-4-3-6(11)8(10)5(2)7(4)9/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZIOLSEICIRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302071
Record name 2,4-dibromo-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38730-39-1
Record name NSC148319
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148319
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dibromo-3,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-3,5-dimethylphenol
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-3,5-dimethylphenol
Reactant of Route 3
Reactant of Route 3
2,4-Dibromo-3,5-dimethylphenol
Reactant of Route 4
Reactant of Route 4
2,4-Dibromo-3,5-dimethylphenol
Reactant of Route 5
Reactant of Route 5
2,4-Dibromo-3,5-dimethylphenol
Reactant of Route 6
Reactant of Route 6
2,4-Dibromo-3,5-dimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.